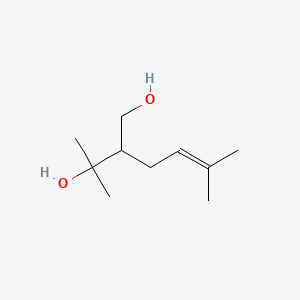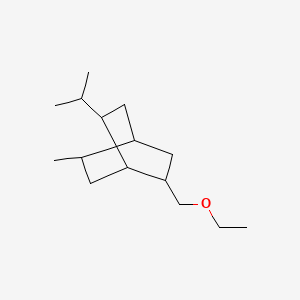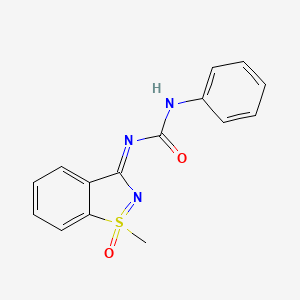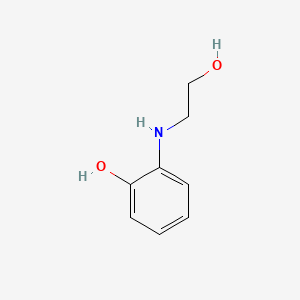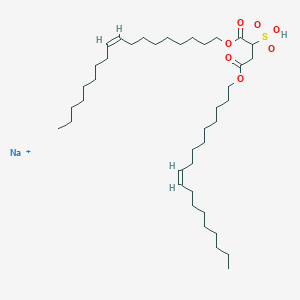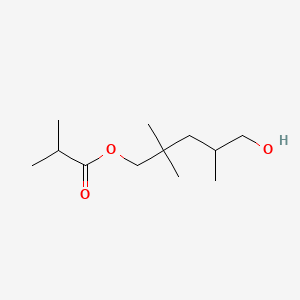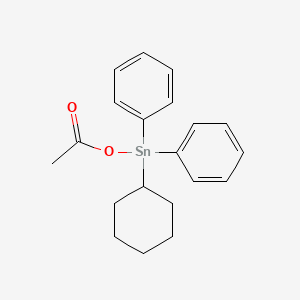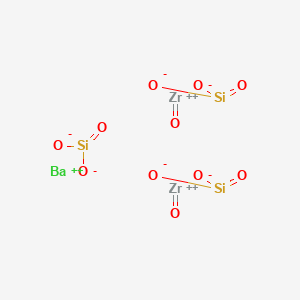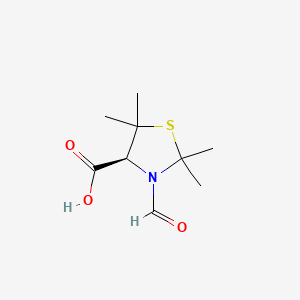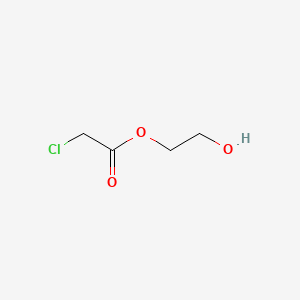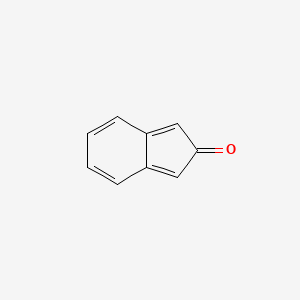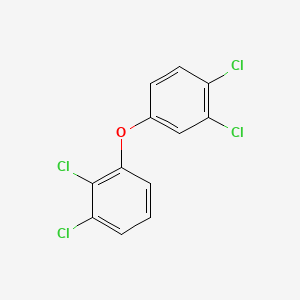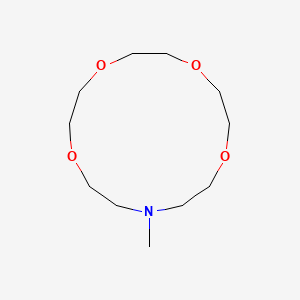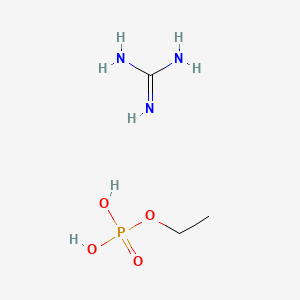
Einecs 299-237-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of ethyl dihydrogen phosphate, compound with guanidine (1:1), involves the reaction of ethyl dihydrogen phosphate with guanidine. The synthetic route typically includes the following steps:
Reaction of Ethyl Dihydrogen Phosphate with Guanidine: Ethyl dihydrogen phosphate is reacted with guanidine in a suitable solvent under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness .
Analyse Chemischer Reaktionen
Ethyl dihydrogen phosphate, compound with guanidine (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl dihydrogen phosphate, compound with guanidine (1:1), has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl dihydrogen phosphate, compound with guanidine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl dihydrogen phosphate, compound with guanidine (1:1), can be compared with other similar compounds such as:
- Methyl dihydrogen phosphate, compound with guanidine (1:1)
- Propyl dihydrogen phosphate, compound with guanidine (1:1)
These compounds share similar chemical structures and properties but may differ in their specific applications and effects. Ethyl dihydrogen phosphate, compound with guanidine (1:1), is unique due to its specific molecular structure and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
93858-02-7 |
|---|---|
Molekularformel |
C3H12N3O4P |
Molekulargewicht |
185.12 g/mol |
IUPAC-Name |
ethyl dihydrogen phosphate;guanidine |
InChI |
InChI=1S/C2H7O4P.CH5N3/c1-2-6-7(3,4)5;2-1(3)4/h2H2,1H3,(H2,3,4,5);(H5,2,3,4) |
InChI-Schlüssel |
UQRLIPXRQBVSBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)O.C(=N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


